molecular formula C16H17N B11942915 N-(alpha-Allylbenzyl)aniline CAS No. 66489-79-0

N-(alpha-Allylbenzyl)aniline

Cat. No.: B11942915
CAS No.: 66489-79-0
M. Wt: 223.31 g/mol
InChI Key: ANACTCJTOPAQMB-UHFFFAOYSA-N
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Description

N-(alpha-Allylbenzyl)aniline: is an organic compound with the molecular formula C16H17N It is a derivative of aniline, where the nitrogen atom is bonded to an alpha-allylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Monoallylation of Aniline: One common method involves the selective monoallylation of aniline using allyl alcohol as the allyl source. This reaction can be catalyzed by a solid catalyst such as zirconium dioxide supported tungsten oxide.

    N-Alkylation of Aniline: Another method involves the N-alkylation of aniline with alpha-allylbenzyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for N-(alpha-Allylbenzyl)aniline are not well-documented, likely due to its specialized applications and limited commercial demand. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(alpha-Allylbenzyl)aniline can undergo oxidation reactions, where the allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form N-(alpha-ethylbenzyl)aniline using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of N-(alpha-ethylbenzyl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(alpha-Allylbenzyl)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(alpha-Allylbenzyl)aniline largely depends on its chemical reactivity. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate. The nitrogen atom in the aniline moiety can act as a nucleophile, facilitating substitution reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • N-(alpha-Methylbenzyl)aniline
  • N-(alpha-Ethylbenzyl)aniline
  • N-(alpha-Propylbenzyl)aniline

Comparison:

  • N-(alpha-Allylbenzyl)aniline is unique due to the presence of the allyl group, which imparts different reactivity compared to its methyl, ethyl, or propyl counterparts. The allyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the other alkyl groups.
  • The presence of the allyl group also affects the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66489-79-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(1-phenylbut-3-enyl)aniline

InChI

InChI=1S/C16H17N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13,16-17H,1,9H2

InChI Key

ANACTCJTOPAQMB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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